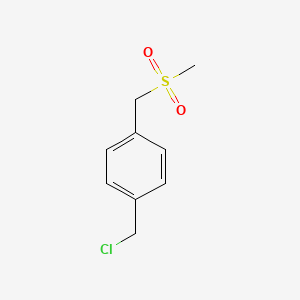

1-(氯甲基)-4-(甲磺酰甲基)苯

描述

“1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene” is a benzene derivative with a chloromethyl and a methanesulfonylmethyl group attached. Benzene is a hydrocarbon with a six-membered ring and alternating double bonds .

Chemical Reactions Analysis

Again, while specific reactions involving “1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene” are not available, (chloromethyl)benzene can undergo further substitution reactions with chlorine, resulting in multiple chlorines replacing the hydrogens in the methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene” would depend on its exact molecular structure. Benzene, for example, has a boiling point of 80.1 °C and a melting point of 5.5 °C, and is freely soluble in organic solvents but only slightly soluble in water .科学研究应用

线性烷基苯的催化剂

与感兴趣的化学结构相关的甲磺酸 (MSA) 已被用作线性烷基苯生产中亲电加成的催化剂,由于其生物降解性和可重复使用性,展示了一种对环境无害的烷基化途径 (Luong 等,2004).

氯甲基化过程

苄基氯的氯甲基化,可能涉及类似的化合物,产生各种衍生物,包括对二(氯甲基)苯和间二(氯甲基)苯,证明了该化合物在创建不同的化学结构中的用途 (Kulka,1945).

聚合动力学研究

在聚合物化学中,1-(氯甲基)-4-[(正辛基亚磺酰基)甲基]苯等化合物被用作动力学蒙特卡罗模型研究中前单体的先驱聚合物形成,表明它在先进材料合成中的作用 (Steenberge 等,2011).

有机合成中的应用

该化合物的衍生物,例如 2-(氯甲基)-1-(甲磺酰基)苯并咪唑,在有机合成中显示出潜力,表现出抗肿瘤和抗菌活性,可用于预防过敏性休克 (Charlson,1973).

取代反应

使用 1-(氯甲基)-4-(甲磺酰甲基)苯的衍生物对苯和烷基苯进行氯甲基化,突出了其在取代反应和新型化学结构合成中的作用 (Olah 等,1976).

燃料电池应用

1-(氯甲基)-4-(甲磺酰甲基)苯的衍生物已用于新型聚醚砜的开发,用于燃料电池应用,展示了其在能源技术中的潜力 (Matsumoto 等,2009).

先进材料合成

在材料科学中,正在探索通过 1-(氯甲基)-4-(甲磺酰甲基)苯等化合物合成的特定衍生物,例如 1,4-双(1-苯基-1,2,3,4-四唑-5-硫)苯,表明在新型材料合成中具有广泛的应用 (余欢,2012).

作用机制

The mechanism of action would depend on the specific reaction “1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene” is involved in. For example, in a free radical substitution reaction, the reaction involves a chain reaction where for every reactive species you start off with, a new one is generated at the end .

属性

IUPAC Name |

1-(chloromethyl)-4-(methylsulfonylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHTZSBEUOXPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-2-[(methylamino)methyl]aniline](/img/structure/B2432600.png)

![1-(4-isopropylbenzyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2432604.png)

![N-Ethyl-N-[2-(1-ethyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2432607.png)

![1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2432609.png)

![2-chloro-N-[2-[(2-cyanophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B2432615.png)

![3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2432616.png)

![4-{4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2432617.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2432618.png)